2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
Overview
Description
“2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid” is a chemical compound with the molecular formula C6H10N4O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid” consists of a tetrazole ring attached to a propan-2-yl group and an acetic acid group . Tetrazole is a five-membered ring with four nitrogen atoms and one carbon atom .
Scientific Research Applications
Synthesis and Metabolic Studies
- Synthesis for Metabolic Profiling : Tetrazoles like 2-(1H-tetrazol-5-yl)acetic acid, a related compound, are essential in synthesizing biologically active molecules. This particular tetrazole was used as an intermediate in metabolic profiling studies, demonstrating its significance in the discovery phase of drug development (Maxwell & Tran, 2017).
Antifungal Applications
- Antifungal Activity : A study on 4-(5-aryl-2H-tetrazol-2-yl)butan-2-ol and related compounds, including 1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetate, revealed significant inhibitory effects against Candida albicans, suggesting potential applications in developing new antifungals (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).
Coordination Complexes and Luminescence
- Coordination Complexes and Optical Applications : The use of bifunctional 5-substituted tetrazolatecarboxylate ligands, similar in structure to 2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid, in creating lanthanum complexes has been explored. These complexes exhibit ligand-centered luminescence, making them potential materials for optical applications (Shen et al., 2016).
Chemical Analysis and Decomposition Studies
- Thermal Decomposition and Photochemistry : The study of (tetrazol-5-yl)acetic acid, a compound structurally similar to 2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid, included analysis of its thermal decomposition and photochemistry. This research is vital in understanding the stability and chemical behavior of tetrazole-based compounds (Pagacz-Kostrzewa, Krupa, & Wierzejewska, 2014).
Superoxide Scavenging and Anti-Inflammatory Potential
- Superoxide Scavenging Activity : Research on 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, which are related to the compound of interest, showed effectiveness as in vitro superoxide scavengers. However, their in vivo anti-inflammatory potential was not significant, highlighting the need for further study in this area (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing an imidazole ring, which is structurally similar to the tetrazole ring in the given compound, are known to interact with a wide range of biological targets .
Mode of Action
Compounds containing imidazole and tetrazole rings are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Imidazole-containing compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Compounds containing imidazole and tetrazole rings have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
properties
IUPAC Name |
2-(5-propan-2-yltetrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)6-7-8-9-10(6)3-5(11)12/h4H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDCALQXLFYKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=NN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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